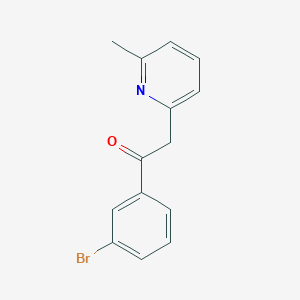
1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone
Übersicht
Beschreibung
Compounds like “1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone” belong to a class of organic compounds known as aromatic ketones. They are characterized by a carbonyl group (C=O) attached to an aromatic ring. The presence of the bromophenyl and methylpyridinyl groups suggests that this compound may have interesting chemical properties due to the electron-withdrawing nature of the bromine atom and the electron-donating nature of the methyl group.
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an appropriate phenyl and pyridinyl precursor under conditions that facilitate the formation of the ketone group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
The chemical reactivity of such compounds would be influenced by the presence of the bromine atom, which is a good leaving group, and the methyl group on the pyridine ring, which can activate the ring towards electrophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be influenced by factors like the presence of the bromine atom and the methyl group. These factors can affect properties like solubility, melting point, boiling point, and reactivity.Safety And Hazards
Without specific information, it’s difficult to provide a detailed safety and hazard analysis. However, as with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.
Zukünftige Richtungen
The study of such compounds can open up new avenues in various fields like medicinal chemistry, materials science, and chemical biology. Future research could focus on exploring the potential applications of this compound in these areas.
Please note that this is a general analysis and the specific details may vary for “1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone”. For a detailed and accurate analysis, experimental data and peer-reviewed literature would be required.
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-2-(6-methylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c1-10-4-2-7-13(16-10)9-14(17)11-5-3-6-12(15)8-11/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSHQUWWODZZKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[Isopropyl-(3-trityloxy-propyl)-amino]-ethanol](/img/structure/B1473606.png)
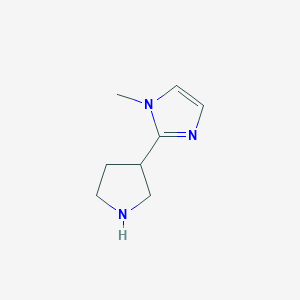
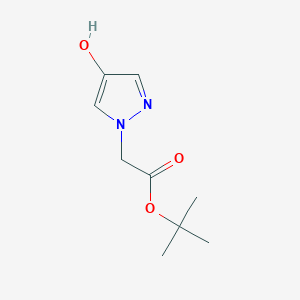
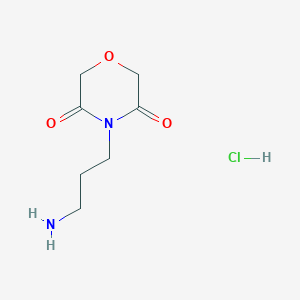
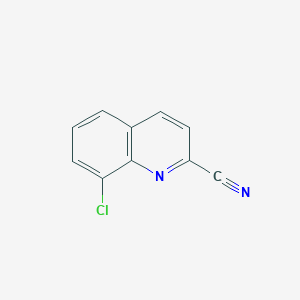

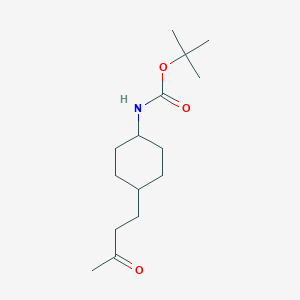
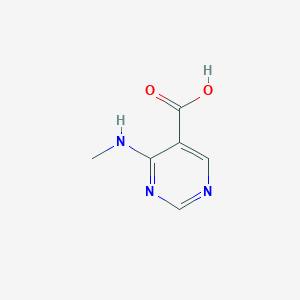
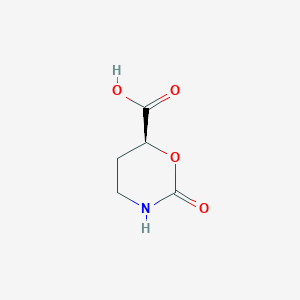
![1-[(2,3,5-Trifluorophenyl)methyl]piperazine](/img/structure/B1473617.png)
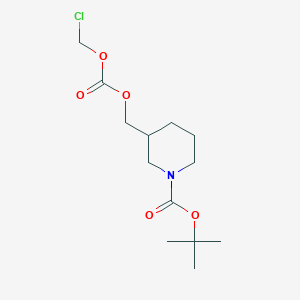
![3-Methyl-4-pyridin-2-ylisoxazolo[3,4-d]pyridazin-7(6h)-one](/img/structure/B1473622.png)
![3-(Chloromethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1473625.png)